molecular formula C12H6Cl4 B3422134 2,2',4,4'-Tetrachlorobiphenyl CAS No. 2437-79-8

2,2',4,4'-Tetrachlorobiphenyl

Cat. No.: B3422134
CAS No.: 2437-79-8
M. Wt: 292.0 g/mol
InChI Key: QORAVNMWUNPXAO-UHFFFAOYSA-N
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Description

2,2’,4,4’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 2, 2’, 4, and 4’Polychlorinated biphenyls were widely used in various industrial applications due to their chemical stability, non-flammability, and insulating properties .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with cyclooxygenase-2 (COX-2), leading to an increase in COX-2 mRNA levels and protein activity . This interaction is concentration-dependent and results in enhanced degranulation of granulocytic HL-60 cells . Additionally, 2,2’,4,4’-Tetrachlorobiphenyl affects the release of arachidonic acid, further influencing inflammatory responses .

Cellular Effects

The effects of 2,2’,4,4’-Tetrachlorobiphenyl on various cell types and cellular processes are profound. In granulocytic HL-60 cells, this compound enhances degranulation and upregulates COX-2 expression . It also influences cell signaling pathways, particularly those involving the p38 mitogen-activated protein kinase and NF-kappaB . These pathways are crucial for the regulation of inflammatory responses and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,2’,4,4’-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to and activates COX-2, leading to increased production of pro-inflammatory mediators . This compound also affects the expression of genes involved in inflammatory responses, such as those regulated by NF-kappaB . Additionally, 2,2’,4,4’-Tetrachlorobiphenyl can inhibit the basal and circadian expression of the core circadian component PER1, thereby influencing circadian rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’-Tetrachlorobiphenyl change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,4,4’-Tetrachlorobiphenyl can lead to sustained alterations in cellular function, including prolonged upregulation of COX-2 and persistent inflammatory responses . Photodegradation studies have shown that this compound can undergo dechlorination and hydroxylation, leading to the formation of less toxic metabolites .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function, while higher doses can lead to significant toxic effects . In animal studies, high doses of 2,2’,4,4’-Tetrachlorobiphenyl have been associated with increased mortality and adverse effects on liver function . These findings highlight the importance of understanding the dose-response relationship for this compound.

Metabolic Pathways

2,2’,4,4’-Tetrachlorobiphenyl is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic pathways of 2,2’,4,4’-Tetrachlorobiphenyl are crucial for understanding its toxicological effects and potential for bioaccumulation.

Transport and Distribution

Within cells and tissues, 2,2’,4,4’-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins . This compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its lipophilic nature . The distribution of 2,2’,4,4’-Tetrachlorobiphenyl within the body is influenced by its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of 2,2’,4,4’-Tetrachlorobiphenyl is critical for its activity and function. This compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . Post-translational modifications and targeting signals play a role in directing 2,2’,4,4’-Tetrachlorobiphenyl to these compartments, influencing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,4’-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled conditions. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .

Industrial Production Methods

Industrial production of polychlorinated biphenyls, including 2,2’,4,4’-Tetrachlorobiphenyl, was historically achieved through batch processes involving the chlorination of biphenyl in large reactors. The reaction conditions were optimized to control the degree of chlorination and to produce specific PCB congeners. the production of PCBs has been banned in many countries due to their environmental persistence and toxicity .

Chemical Reactions Analysis

Scientific Research Applications

2,2’,4,4’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Its applications in scientific research include:

Comparison with Similar Compounds

2,2’,4,4’-Tetrachlorobiphenyl is one of many PCB congeners, each with varying degrees of chlorination and different substitution patterns. Similar compounds include:

The uniqueness of 2,2’,4,4’-Tetrachlorobiphenyl lies in its specific chlorination pattern, which influences its chemical behavior, environmental persistence, and biological effects .

Properties

IUPAC Name

2,4-dichloro-1-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORAVNMWUNPXAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022513
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2437-79-8
Record name PCB 47
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2437-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,2',4'-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4'-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4'-tetrachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',4,4'-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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